molecular formula C23H20F3N3OS2 B303534 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide

2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide

Cat. No. B303534
M. Wt: 475.6 g/mol
InChI Key: GXROUVJVOPFJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide involves the inhibition of key enzymes and pathways involved in inflammation and oxidative stress. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Additionally, the compound has been found to scavenge free radicals and inhibit lipid peroxidation, thereby reducing oxidative stress.
Biochemical and Physiological Effects:
2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been found to reduce inflammation, oxidative stress, and neuronal damage in models of neurodegenerative diseases. Additionally, the compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide in lab experiments is its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. However, one limitation is that the compound has not yet been extensively studied in humans, and its safety and efficacy in clinical trials are yet to be determined.

Future Directions

There are several future directions for the study of 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide. One direction is to investigate its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to explore its potential as a chemopreventive agent for various types of cancer. Additionally, further studies are needed to determine the safety and efficacy of the compound in clinical trials.

Synthesis Methods

The synthesis of 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide involves the reaction of 3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridine thiol with N-(1-phenylethyl)butanamide in the presence of a catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N~1~-(1-phenylethyl)butanamide

Molecular Formula

C23H20F3N3OS2

Molecular Weight

475.6 g/mol

IUPAC Name

2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-phenylethyl)butanamide

InChI

InChI=1S/C23H20F3N3OS2/c1-3-19(21(30)28-14(2)15-8-5-4-6-9-15)32-22-16(13-27)17(23(24,25)26)12-18(29-22)20-10-7-11-31-20/h4-12,14,19H,3H2,1-2H3,(H,28,30)

InChI Key

GXROUVJVOPFJKS-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC(C)C1=CC=CC=C1)SC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N

Canonical SMILES

CCC(C(=O)NC(C)C1=CC=CC=C1)SC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N

Origin of Product

United States

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